Lipophilicity and Molecular Weight Differentiation vs. Non-Halogenated Analog
The presence of a chlorine atom on the benzyl ring distinguishes 2-(4-chlorobenzyl)-5-phenyl-1H-pyrrole from its non-halogenated analog 2-benzyl-5-phenyl-1H-pyrrole. This substitution increases both molecular weight and calculated logP, directly impacting membrane permeability and protein binding . The target compound's molecular weight (267.8 g/mol) is approximately 34.5 Da higher than the non-halogenated analog (233.31 g/mol), while its predicted logP (XLogP3 ~5.0) is estimated to be roughly 1 unit higher than the analog (~4.0) . In drug design, such differences are a primary driver of lead optimization for balancing potency and ADME properties [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 267.8 g/mol; Predicted XLogP3: ~5.0 |
| Comparator Or Baseline | 2-Benzyl-5-phenyl-1H-pyrrole (CAS 905971-72-4); MW: 233.31 g/mol; Predicted XLogP3: ~4.0 |
| Quantified Difference | ΔMW = +34.5 g/mol; ΔXLogP3 ≈ +1.0 |
| Conditions | Computational prediction (PubChem/ChemSpider XLogP3 algorithm) |
Why This Matters
A logP difference of ~1.0 unit translates to roughly a 10-fold difference in membrane partitioning, which can determine whether a lead compound achieves adequate cell permeability or becomes trapped in membranes.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
